“6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .
The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
The molecular structure of “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid” is characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to an imidazo[1,2-a]pyridine core .
Imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its significant roles in medicinal chemistry due to their structural characteristics and biological activities. The presence of a bromine atom at the 6-position enhances its reactivity and potential biological activity compared to its non-halogenated analogs. Its unique structure allows for various applications in scientific research, particularly in drug development and enzyme inhibition studies .
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is classified as an imidazo[1,2-a]pyridine derivative, characterized by its fused ring system which contributes to its diverse chemical properties and biological activities.
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves halogenation processes. A common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine under controlled conditions. This reaction introduces the bromine atom at the 6-position of the imidazo ring.
Technical Details:
For industrial-scale production, processes are optimized for higher yields and purity. Continuous flow reactors may be employed to enhance efficiency while minimizing waste .
The molecular formula of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is . The compound features a bromine atom at the 6-position of the imidazo ring and a carboxylic acid group at the 3-position.
Structural Data:
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions due to its functional groups:
Typical Reactions Include:
Technical Details:
The reactivity of this compound is influenced by its electronic structure and steric factors associated with the bromine atom's presence.
The mechanism of action for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors.
Data on Mechanism:
Research indicates that imidazo[1,2-a]pyridine analogues exhibit significant anti-tuberculosis activity by inhibiting specific enzymes crucial for bacterial survival. For instance, they have been identified as inhibitors of mycobacterial pantothenate synthetase .
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is typically a solid at room temperature with variable solubility in organic solvents.
Key chemical properties include:
Relevant Data:
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid finds applications in several scientific fields:
Medicinal Chemistry:
It serves as a scaffold for developing new drugs targeting infectious diseases and cancer therapies due to its ability to modulate biological pathways.
Biological Studies:
Researchers utilize this compound to study enzyme inhibition mechanisms and receptor binding affinities, contributing to a better understanding of drug interactions at a molecular level .
Imidazo[1,2-a]pyridines first gained pharmaceutical prominence with the development of zolpidem (anxiolytic), alpidem (sedative-hypnotic), and zolimidine (gastroprotective agent) [8]. These early successes validated the scaffold’s drug-likeness, attributed to its optimal bioavailability, metabolic stability, and capacity for diverse target engagement. The scaffold’s resurgence in anti-infective research—particularly against Mycobacterium tuberculosis (Mtb)—highlighted its versatility. High-throughput screening (HTS) campaigns identified imidazo[1,2-a]pyridine carboxamides as potent inhibitors of mycobacterial cytochrome bcc complex (QcrB), a critical component of the oxidative phosphorylation pathway [8]. Notably, derivatives like the clinical candidate telacebec (Q203) evolved from this chemotype, demonstrating nanomolar efficacy against drug-resistant tuberculosis strains [8]. The 6-bromo-3-carboxylic acid derivative serves as a strategic precursor to such bioactive molecules, enabling efficient derivatization via cross-coupling or amide coupling.
Halogenation—particularly bromination—confers distinct advantages in molecular design, combining electronic effects, steric influence, and synthetic versatility. The bromine atom at C6 in this derivative profoundly impacts its utility:
Synthetic Handle: Bromine serves as a linchpin for structural diversification. The ethyl ester analog (6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, CAS: 81438-56-4) exemplifies this, where bromine enables further functionalization before ester hydrolysis to the carboxylic acid [6]. This stepwise approach is critical for synthesizing complex carboxamides targeting QcrB [8].
Table 2: Impact of Halogenation on Bioactivity and Synthetic Utility
Halogen | Position | Key Biological Effect | Synthetic Application |
---|---|---|---|
Br | C6 | MIC₈₀: 0.03–5.0 μM vs. Mtb H37Rv [8] | Suzuki coupling, amidation, ether formation |
F | C6 | Reduced metabolic clearance | Oxidative stability enhancement |
CF₂H | C2 | Enhanced lipophilicity (LogP ↑) [9] | Steric modulation of binding site |
The C3-carboxylic acid moiety transforms this brominated scaffold into a multifunctional pharmacophore building block. Its roles span molecular recognition, metabolic stability, and derivatization flexibility:
Physicochemical Optimization: The carboxylic acid enhances aqueous solubility and polar surface area (TPSA: 54.6 Ų), counterbalancing the scaffold’s inherent lipophilicity (LogP: 2.10) [5]. This is crucial for achieving drug-like balance, as excessive lipophilicity plagues many fused bicyclic therapeutics [8].
Table 3: Carboxylic Acid-Derived Analogs and Their Applications
Derivative | Biological Activity/Utility |
---|---|
Ethyl Ester (CAS: 81438-56-4) | Synthetic intermediate; ~95% purity [6] |
C3-Carboxamides (R = biaryl ethers) | MIC₉₀ ≤0.006 μM vs. Mtb [8] |
2-(Difluoromethyl) Analogs | Enhanced metabolic resistance [9] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: